2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
2-(1,3-Dimethyl-1H-pyrazole-5-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a structurally complex small molecule characterized by a fused thieno[2,3-c]pyridine core substituted with methyl groups at position 6 and a 1,3-dimethylpyrazole carboxamide moiety. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies.
Properties
IUPAC Name |
2-[(2,5-dimethylpyrazole-3-carbonyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S.ClH/c1-8-6-10(20(3)18-8)14(22)17-15-12(13(16)21)9-4-5-19(2)7-11(9)23-15;/h6H,4-5,7H2,1-3H3,(H2,16,21)(H,17,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNRADOBZIFAAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C(=O)N)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride , with CAS number 1216429-77-4 , has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
The molecular formula of the compound is with a molecular weight of 369.9 g/mol . The structure features a tetrahydrothieno[2,3-c]pyridine core which is known for its diverse biological activities.
Antimicrobial Activity
Research has indicated that compounds containing the tetrahydropyridine structure exhibit significant antimicrobial properties. In particular, derivatives of tetrahydropyridine have shown activity against various bacterial strains such as Staphylococcus aureus and Enterococcus faecium. For instance, compounds with similar structures demonstrated IC50 values as low as 16 µg/mL against resistant strains .
Anti-inflammatory Activity
The pyrazole moiety is recognized for its anti-inflammatory effects. Studies have reported that related compounds can inhibit pro-inflammatory cytokines like TNF-α and IL-6. For example, certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations of 10 µM , comparable to standard anti-inflammatory drugs .
Anticancer Activity
The anticancer potential of this compound has also been explored. Tetrahydropyridine derivatives have shown promising results in inhibiting the proliferation of cancer cells. Notably, compounds similar to the one have demonstrated IC50 values against various cancer cell lines, such as 25 nM against L1210 cells . The mechanisms often involve apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activities of pyrazole-containing compounds:
- Synthesis and Evaluation : A study synthesized a series of 1-acetyl-3-substituted phenyl-pyrazole derivatives which were tested for their anti-inflammatory properties. Some exhibited significant activity against inflammatory markers .
- Antimicrobial Testing : Research on tetrahydropyridine derivatives indicated that certain compounds had potent activity against both Gram-positive and Gram-negative bacteria. For instance, a derivative showed an IC90 value of 16 µg/mL against E. faecalis .
- Anticancer Studies : In vitro studies on various tetrahydropyridine derivatives revealed that compounds with specific substitutions had enhanced anticancer activity against several cell lines. One notable derivative showed an IC50 value of 11 ± 1.3 µM against SK-N-SH neuroblastoma cells .
Data Tables
Comparison with Similar Compounds
Critical Insights :
- The methyl substituents on the target compound’s pyrazole and thienopyridine moieties likely reduce oxidative metabolism, extending half-life compared to halogenated analogs in .
Physicochemical and Pharmacokinetic Profiles
Table 3: Predicted Physicochemical Properties
Q & A
Q. What are the key considerations for synthesizing this compound with high purity?
The synthesis involves constructing the thieno[2,3-c]pyridine and pyrazole moieties sequentially. A typical route includes:
- Cyclization of substituted thiophene derivatives to form the thienopyridine core.
- Functionalization via amidation or alkylation to attach the pyrazole-carboxamide group.
- Hydrochloride salt formation for stability. Critical steps include optimizing reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions like over-alkylation. Use HPLC with a C18 column and UV detection (λ = 254 nm) to monitor purity (>95%) .
Q. How can researchers characterize its solubility and stability in aqueous buffers?
- Solubility: Perform shake-flask experiments in phosphate-buffered saline (PBS) at pH 7.3. Measure saturation concentration via UV-Vis spectroscopy (calibration curve required).
- Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products using LC-MS. Note that hydrochloride salts often exhibit better aqueous stability than free bases .
Q. What spectroscopic methods are essential for structural confirmation?
- NMR: ¹H and ¹³C NMR to verify substituent positions (e.g., pyrazole methyl groups at δ ~2.5 ppm; thienopyridine protons at δ 6.5–7.5 ppm).
- HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
- IR: Identify carboxamide C=O stretches (~1650–1680 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods guide the optimization of its synthetic pathway?
Use density functional theory (DFT) to model reaction intermediates and transition states. For example:
- Calculate activation energies for amidation steps to identify rate-limiting stages.
- Apply ICReDD’s reaction path search methods to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., EDCI/HOBt for amide coupling) .
Q. What strategies resolve contradictions in reported biological activity data?
If conflicting results arise (e.g., IC₅₀ variations in kinase assays):
- Validate assays using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays).
- Control for batch-to-batch compound variability via HPLC-ELSD purity checks.
- Compare experimental conditions (e.g., ATP concentrations, buffer ionic strength) across studies .
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Variable substituents: Replace the pyrazole’s methyl groups with ethyl, isopropyl, or halogen atoms.
- Biological testing: Use a panel of enzyme assays (e.g., kinases, GPCRs) to correlate substituent effects with activity.
- Data analysis: Apply multivariate regression to identify key molecular descriptors (e.g., logP, polar surface area) influencing potency .
Q. What methodologies address low yield in large-scale synthesis?
- Process optimization: Use a Design of Experiments (DoE) approach (e.g., Box-Behnken design) to test variables like temperature, stoichiometry, and mixing speed.
- Membrane separation: Employ nanofiltration to remove impurities and recover unreacted precursors.
- Scale-up challenges: Monitor exothermic reactions via in-situ IR spectroscopy to prevent thermal degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
